molecular formula C7H12O5 B3421082 3-Propylmalic acid CAS No. 20846-59-7

3-Propylmalic acid

Cat. No. B3421082
CAS RN: 20846-59-7
M. Wt: 176.17 g/mol
InChI Key: LOLHYFQEDPGSHZ-UHFFFAOYSA-N
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Description

3-Propylmalic acid is a dicarboxylic acid that is malic acid in which one of the hydrogens at position 3 is substituted by a propyl group. It is a dicarboxylic acid, a 2-hydroxy carboxylic acid, a 3-hydroxy carboxylic acid, and a dicarboxylic fatty acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H12O5 . The IUPAC name is 2-hydroxy-3-propylbutanedioic acid . The InChI is 1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Exact Mass is 176.06847348 g/mol . The Topological Polar Surface Area is 94.8 Ų .

Scientific Research Applications

Alzheimer's Disease Research

3-Propylmalic acid, as part of the compound 3-amino-1-propanesulfonic acid (3APS), has been studied in Alzheimer's disease research. In a study by Aisen et al. (2006), 3APS was examined for its potential in binding to amyloid β, a toxic protein involved in Alzheimer's. The research found that 3APS crossed the blood-brain barrier and reduced CSF Aβ42 levels, indicating its potential in modifying Alzheimer's disease pathology (Aisen et al., 2006).

Cancer Cell Behavior

Valproic acid (2-propyl pentanoic acid) has been studied for its effects on cancer cell growth, differentiation, apoptosis, and immunogenicity. Although it's not exactly this compound, its structure and impact on regulatory pathways like histone deacetylases and the tricarboxylic acid cycle provide insights relevant to similar compounds (Kostrouchová et al., 2007).

Propionic and Methylmalonic Acidemias

Research on biomarkers for drug development in propionic and methylmalonic acidemias sheds light on related metabolic pathways. These studies are crucial for understanding the metabolism and potential therapeutic targets of compounds like this compound (Longo et al., 2022).

Antioxidant and Anti-inflammatory Properties

Gallic acid and its alkyl esters, including propyl derivatives, have been studied for their effects on tumor cells and lymphocyte proliferation. These studies provide a basis for exploring the antioxidant and anti-inflammatory properties of similar compounds (Serrano et al., 1998).

Anaplerotic Therapy in Metabolic Disorders

Research into anaplerotic therapy in propionic acidemia provides insights into the metabolic role and therapeutic potential of related compounds. The study by Longo et al. (2017) highlights the importance of understanding metabolic pathways and their therapeutic targeting, relevant to the study of this compound (Longo et al., 2017).

Safety and Hazards

3-Propylmalic acid is not classified as a hazardous substance or mixture . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Mechanism of Action

Target of Action

3-Propylmalic acid primarily targets Isocitrate dehydrogenase [NADP] and 3-isopropylmalate dehydrogenase . These enzymes play crucial roles in the citric acid cycle and the leucine biosynthesis pathway, respectively .

Mode of Action

It’s known to interact with its targets, potentially influencing their enzymatic activities

Biochemical Pathways

This compound is a metabolite of the glyoxylate and dicarboxylate metabolism . It’s involved in several biochemical pathways, including the citric acid cycle and the leucine biosynthesis pathway . The compound’s influence on these pathways can lead to downstream effects on energy production and amino acid synthesis.

Pharmacokinetics

It’s known that the compound is a small molecule, which typically allows for good bioavailability

Result of Action

Given its involvement in key metabolic pathways, it’s likely that the compound influences cellular energy production and amino acid synthesis . More research is needed to fully understand the compound’s effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at 2-8°C Additionally, the compound’s action and efficacy could be influenced by the physiological environment, including pH and the presence of other metabolites

properties

IUPAC Name

2-hydroxy-3-propylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLHYFQEDPGSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285711
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20846-59-7
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20846-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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